N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS No.: 912762-87-9
Cat. No.: VC4184536
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912762-87-9 |
|---|---|
| Molecular Formula | C19H20N2O6S |
| Molecular Weight | 404.44 |
| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C19H20N2O6S/c1-23-11-6-7-12(24-2)17-15(11)20-19(28-17)21-18(22)10-8-13(25-3)16(27-5)14(9-10)26-4/h6-9H,1-5H3,(H,20,21,22) |
| Standard InChI Key | XFDQIQRBLFHXQC-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Spectroscopic Characterization
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NMR: The ¹H-NMR spectrum displays distinct singlet peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 404.44 [M+H]⁺, consistent with the molecular formula.
Synthesis and Production Methods
Industrial Production
Industrial methods employ continuous flow reactors to enhance yield (85–92%) and reduce reaction times. Solvent recovery systems and automated crystallization units ensure compliance with green chemistry principles.
Biological Activities and Mechanisms of Action
Anti-Inflammatory Activity
The compound suppresses LPS-induced production of pro-inflammatory mediators:
Mechanistically, it inhibits NF-κB translocation by stabilizing IκB-α and downregulating Toll-like receptor 4 (TLR4) . Additionally, it induces heme oxygenase-1 (HO-1), amplifying anti-inflammatory effects .
Antimicrobial Effects
Against Staphylococcus aureus:
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MIC: 8 µg/mL (compared to 2 µg/mL for ciprofloxacin).
Activity is attributed to disruption of bacterial membrane integrity and inhibition of DNA gyrase.
Industrial and Research Applications
Drug Development
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Lead Optimization: The trimethoxybenzamide group serves as a pharmacophore in HDAC and topoisomerase inhibitors .
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Prodrug Design: Methoxy groups facilitate conjugation with PEGylated carriers for targeted delivery.
Analytical Chemistry
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